(R)-2-Allylpyrrolidine

Catalog No.
S13335995
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Allylpyrrolidine

Product Name

(R)-2-Allylpyrrolidine

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1

InChI Key

NVQFTQHETVOVON-ZETCQYMHSA-N

Canonical SMILES

C=CCC1CCCN1

Isomeric SMILES

C=CC[C@H]1CCCN1

(R)-2-Allylpyrrolidine is a chiral compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The molecular formula for (R)-2-Allylpyrrolidine is C8H13NC_8H_{13}N, and it features an allyl group attached to the second carbon of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities.

Typical of pyrrolidine derivatives:

  • Electrophilic Substitution: The nitrogen atom in pyrrolidine acts as a nucleophile, allowing (R)-2-Allylpyrrolidine to undergo electrophilic substitution with alkyl halides and acyl halides, forming new carbon-nitrogen bonds .
  • Nucleophilic Addition: It can also react with carbonyl compounds, where the nitrogen atom attacks the electrophilic carbon, leading to the formation of amines or other derivatives .
  • Carboamination Reactions: (R)-2-Allylpyrrolidine has been involved in palladium-catalyzed carboamination reactions, which yield N-aryl-2-allylpyrrolidines, demonstrating its utility in complex organic synthesis .

Research indicates that (R)-2-Allylpyrrolidine exhibits various biological activities:

  • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Antitumor Activity: Some studies suggest that derivatives of (R)-2-Allylpyrrolidine may have antitumor effects, making them candidates for further pharmacological development .
  • Chiral Auxiliary: Its chirality allows it to act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving other substrates.

Several methods have been developed for synthesizing (R)-2-Allylpyrrolidine:

  • Alkylation of Pyrrolidine: One common method involves the alkylation of pyrrolidine using allyl bromide or other allylic halides under basic conditions, yielding (R)-2-Allylpyrrolidine through nucleophilic substitution.
  • Catalytic Methods: Recent advancements include catalytic methods that utilize transition metals such as palladium to facilitate the formation of (R)-2-Allylpyrrolidine from simpler precursors through carboamination processes .
  • Enantioselective Synthesis: Chiral catalysts can be employed to achieve enantioselective synthesis, ensuring that the (R) configuration is favored during the reaction process .

(R)-2-Allylpyrrolidine has several notable applications:

  • Pharmaceutical Development: Its unique properties make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Organic Synthesis: It serves as a building block in organic chemistry for constructing more complex molecules due to its reactivity and ability to participate in diverse reactions.
  • Chiral Synthesis: The compound's chirality is exploited in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently.

Interaction studies involving (R)-2-Allylpyrrolidine focus on its binding affinity and activity against various biological targets. For example:

  • Receptor Binding: Research has indicated that (R)-2-Allylpyrrolidine may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Drug Metabolism: Studies examining how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects when used therapeutically.

(R)-2-Allylpyrrolidine shares structural similarities with various other pyrrolidine derivatives. Below are some comparable compounds along with their unique attributes:

CompoundMolecular FormulaUnique Features
PyrrolidineC4H9NC_4H_9NBasic structure without substituents; used as a solvent.
N-MethylpyrrolidoneC5H9NOC_5H_{9}NOSolvent with applications in drug formulation; non-toxic.
2-PyrrolidinoneC4H7NOC_4H_7NOLactam form; utilized in polymer synthesis and as a solvent.
(S)-2-AminopyrrolidineC5H10N2C_5H_{10}N_2Amino group enhances biological activity; used in drug design.

Uniqueness of (R)-2-Allylpyrrolidine

What sets (R)-2-Allylpyrrolidine apart from these compounds is its specific chiral configuration combined with an allyl substituent, which contributes distinct reactivity patterns and biological activities not fully shared by its analogs. This makes it particularly valuable in pharmaceutical applications where chirality plays a crucial role in drug efficacy and safety.

The synthesis of (R)-2-allylpyrrolidine represents a significant challenge in organic chemistry due to the need for precise stereochemical control at the 2-position of the pyrrolidine ring. This chiral nitrogen-containing heterocycle has garnered substantial attention in medicinal chemistry applications, necessitating the development of efficient and selective synthetic methodologies [1] [2] [3].

Traditional Organic Synthesis Routes

Traditional approaches to (R)-2-allylpyrrolidine synthesis have relied on established organic chemistry principles, including direct allylation of pyrrolidine precursors and subsequent resolution techniques to achieve enantiomeric enrichment [5].

Allylation of Pyrrolidine Precursors

The allylation of pyrrolidine precursors represents a fundamental approach to accessing 2-allylpyrrolidine derivatives. The most common strategy involves the nucleophilic substitution of pyrrolidine-2-carboxylic acid derivatives with allyl halides under basic conditions . Research has demonstrated that the reaction of pyrrolidine with allyl bromide in the presence of strong bases such as sodium hydride or n-butyllithium provides the corresponding allyl-substituted products .

Starting MaterialAllylating AgentBaseSolventTemperature (°C)Yield (%)
Pyrrolidine-2-carboxylic acidAllyl bromideSodium hydrideTetrahydrofuran0-2568-72
N-Boc-pyrrolidineAllyl chloriden-ButyllithiumToluene-78 to 060-75
2-PyrrolidinoneAllyl iodidePotassium tert-butoxideDimethylformamide8055-65

The nucleophilic substitution approach typically employs pyrrolidine and allyl bromide as starting materials, with the nitrogen of pyrrolidine attacking the allyl bromide to form an allylpyrrolidine intermediate . Optimal reaction conditions include the use of anhydrous tetrahydrofuran or toluene as solvents, with temperatures ranging from 0°C to room temperature to minimize side reactions . The stoichiometric control of reagents, particularly maintaining a 1.2:1 molar ratio of allyl bromide to pyrrolidine, has been shown to minimize unwanted side reactions .

Advanced allylation methodologies have incorporated palladium-catalyzed decarboxylative allylation techniques, which consistently achieve isolated yields of approximately 90% [8]. This approach is particularly valuable when working with base-sensitive functional groups, as it provides a mild alternative to traditional nucleophilic substitution methods [8]. The process involves the use of allyl-tert-butylcarbonate precursors, which undergo decarboxylation under palladium catalysis to generate reactive allyl intermediates [8].

Resolution Techniques for Enantiomeric Enrichment

The resolution of racemic 2-allylpyrrolidine derivatives into enantiomerically pure compounds has been accomplished through several established techniques. Kinetic resolution methods have emerged as particularly effective, with chiral phosphoric acid catalysts demonstrating exceptional selectivity [9] [10] [11]. Research has shown that kinetic resolution using (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) can achieve enantiomeric excesses of up to 90% with selectivity factors (s) reaching 122 [10] [11].

Resolution MethodChiral AgentSubstrateConversion (%)Enantiomeric Excess (%)Selectivity Factor (s)
Kinetic Resolution(R)-TRIP2-Substituted pyrrolidine5090122
CrystallizationL-Tartaric acidPyrrolidine-2-carboxylic acid7585-
Enzymatic ResolutionLipase2-Allylpyrrolidine acetate459225

Dynamic thermodynamic resolution has been investigated as an alternative approach, utilizing the reversible nature of certain pyrrolidine-forming reactions [12]. This method involves the treatment of racemic 2-lithiopyrrolidines with chiral ligands, leading to thermodynamic equilibration that favors one enantiomer [12]. The process typically operates at or below room temperature and can access either enantiomer depending on the choice of chiral ligand [12].

High-performance liquid chromatography using chiral stationary phases has been employed for analytical and preparative resolution of pyrrolidine enantiomers [13] [14]. Polysaccharide-derived chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have shown excellent separation factors ranging from 1.09 to 2.09 [14]. The optimal mobile phase composition typically consists of n-hexane and 2-propanol mixtures with trifluoroacetic acid or diethylamine additives [14].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis approaches have revolutionized the preparation of (R)-2-allylpyrrolidine by enabling direct access to enantiomerically enriched products without the need for resolution [15] [16] [17].

Palladium-Catalyzed Carboamination Strategies

Palladium-catalyzed carboamination reactions have emerged as powerful tools for the asymmetric synthesis of 2-allylpyrrolidine derivatives. These transformations effect simultaneous cyclization and carbon-carbon bond formation, generating both a carbon-nitrogen bond and a carbon-carbon bond in a single step [1] [2] [15] [16].

The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed alkene carboamination reactions has been demonstrated with enantiomeric excesses reaching up to 94% [15] [16] [17]. These reactions utilize readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines as starting materials [15] [16] [17].

SubstrateCoupling PartnerCatalyst SystemLigandBaseYield (%)Enantiomeric Excess (%)
N-Boc-pent-4-enylamineAryl bromidePd₂(dba)₃(S)-BINAPSodium tert-butoxide75-8985-94
γ-N-arylamino alkeneVinyl bromidePd₂(dba)₃Tri-2-furylphosphineSodium tert-butoxide77-8970-85
Primary amineAryl bromide + vinyl bromidePd₂(dba)₃dppe/DPEphosSodium tert-butoxide50-6975-90

The mechanism of palladium-catalyzed carboamination involves oxidative addition of the vinyl bromide to palladium(0), followed by base-mediated deprotonation of the amine substrate and transmetallation to afford a vinylpalladium amido intermediate [1] [2]. Intramolecular syn-aminopalladation generates a palladium-alkyl species, which undergoes carbon-carbon bond-forming reductive elimination to provide the desired pyrrolidine product and regenerate the palladium(0) catalyst [1] [2].

Research has demonstrated that the choice of phosphine ligand significantly impacts both yield and selectivity [1] [2]. Tri-2-furylphosphine has proven particularly effective, providing excellent regioselectivity (up to 21:1) and minimizing competing N-vinylation side reactions [1] [2]. The reaction conditions typically employ toluene as solvent at temperatures ranging from 60°C to 110°C, depending on the substrate combination [1] [2].

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis represents a well-established strategy for achieving stereocontrol in pyrrolidine formation. Oppolzer's chiral sultam has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct enantiomerically pure pyrrolidine derivatives [18] [19]. This approach provides excellent diastereoselectivity and allows for convenient removal and reuse of the chiral auxiliary [18] [19].

The use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary has been demonstrated in the enantioselective synthesis of 3-substituted pyrrolidines [20]. This methodology involves the stereocontrolled conjugate addition of hydroxycarbonyl anion equivalents to α,β-unsaturated carboxylic acid derivatives, followed by cyclization to form the pyrrolidine ring [20]. The chiral auxiliary directs the stereochemical outcome through steric interactions in the transition state [20].

Chiral AuxiliaryReaction TypeSubstrateProductDiastereomeric RatioYield (%)
Oppolzer's sultam1,3-Dipolar cycloadditionNitrone3,4-syn-Pyrrolidine>95:578-85
(S,S)-(+)-PseudoephedrineConjugate additionα,β-Unsaturated amide3-Substituted pyrrolidine>90:1070-82
Evans oxazolidinoneAldol reactionPyrrolidine enolate2-Substituted pyrrolidine>95:565-75

Tert-butanesulfinamide has been utilized as a chiral auxiliary in asymmetric Tsuji-Trost allylation reactions for the synthesis of pyrrolidine-containing scaffolds [21]. This approach involves five synthetic steps starting from simple ketones, with key transformations including asymmetric allylation, cross-metathesis with acrylate esters, and reductive cyclization [21]. The method provides high yields and diastereoselectivities while allowing for further functionalization of the pyrrolidine scaffold [21].

Industrial-Scale Production and Process Optimization

Industrial-scale production of (R)-2-allylpyrrolidine requires careful consideration of process economics, scalability, and environmental impact. The most widely adopted industrial approach involves the vapor-phase reaction of tetrahydrofuran with ammonia in the presence of gamma alumina catalysts [22] [23].

The industrial production of pyrrolidine precursors typically employs the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina [22]. This process operates in the liquid phase using continuous tube or tube bundle reactors with downflow catalyst arrangements [22]. The product is obtained through multistage purification involving extractive and azeotropic distillation [22].

Process ParameterOptimal RangeImpact on YieldIndustrial Implementation
Temperature (°C)290-340High boiler minimizationContinuous monitoring
Pressure (MPa)17-21Conversion optimizationPressure control systems
Ammonia:THF ratio6-20:1Selectivity enhancementFeed ratio control
Contact time (min⁻¹)0.1-1.0 mole/L catalystSpace-time yieldFlow rate regulation

Process optimization studies have revealed that gamma alumina catalysts provide substantially higher conversions and yields compared to alpha alumina catalysts at lower operating temperatures [24]. Conversions of tetrahydrofuran to pyrrolidine on the order of 60-70% with yields of 70-78% can be readily achieved under optimized conditions [24]. The recycling of high-boiling byproducts has been shown to increase net pyrrolidine yields substantially through the conversion of these materials back to the desired product [24].

Recent advances in industrial pyrrolidine production have focused on continuous flow processes and microreactor technology [25]. Electroreductive cyclization using imine substrates and terminal dihaloalkanes in flow microreactors has demonstrated superior yields compared to conventional batch-type reactions [25]. This approach provides target compounds in good yields with the capability for preparative-scale production through continuous electrolysis [25].

Temperature optimization studies have established that reaction temperatures above 325°C significantly decrease high boiler formation in pyrrolidine synthesis [24]. However, temperatures exceeding 340°C lead to excessive low-boiling byproduct formation, particularly butadiene from tetrahydrofuran dehydration [24]. The optimal temperature range of 290-340°C, combined with high boiler recycling, represents the preferred industrial operating window [24].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and stereochemical determination of (R)-2-Allylpyrrolidine. The compound exhibits characteristic spectroscopic signatures that allow for definitive identification and purity assessment.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of (R)-2-Allylpyrrolidine displays distinct resonance patterns corresponding to the allyl and pyrrolidine structural motifs. The vinyl protons associated with the allyl substituent appear in the diagnostic region between 5.0-6.0 parts per million (ppm), exhibiting characteristic coupling patterns typical of allyl systems [1] [2]. The terminal vinyl protons demonstrate geminal coupling constants of approximately 2 hertz and vicinal coupling constants ranging from 10-17 hertz, depending on their cis or trans relationship [1].

The allylic methylene protons adjacent to the double bond resonate in the 2.0-3.0 ppm region, showing complex multipicity due to coupling with both the vinyl protons and the pyrrolidine nitrogen [1]. The pyrrolidine ring protons exhibit chemical shifts between 1.5-4.0 ppm, with the proton alpha to nitrogen appearing most downfield due to the deshielding effect of the nitrogen lone pair [3] [4].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

The 13C NMR spectrum provides complementary structural information with enhanced resolution of carbon environments. The alkene carbons of the allyl group appear in the characteristic olefinic region between 115-140 ppm [5] [6]. The allylic carbon directly bonded to nitrogen typically resonates in the range of 37-45 ppm, consistent with carbons bearing nitrogen substituents [5].

The pyrrolidine ring carbons exhibit chemical shifts between 16-35 ppm, with variations depending on their proximity to the nitrogen atom and stereochemical environment [5] [3]. The quaternary carbon at the 2-position shows distinctive chemical shift characteristics due to the combined influence of the nitrogen atom and allyl substituent.

Carbon EnvironmentChemical Shift Range (ppm)Assignment
C=C (alkene)115-140Allyl double bond carbons
RCH₂NH₂37-45Allylic carbon
R₂CH₂16-25Pyrrolidine ring methylenes
R₃CH25-35Pyrrolidine ring methines

Infrared (IR) and Mass Spectrometric (MS) Signatures

Infrared Spectroscopic Characterization

The infrared spectrum of (R)-2-Allylpyrrolidine exhibits characteristic absorption bands that confirm the presence of both pyrrolidine and allyl functional groups. The nitrogen-hydrogen stretching vibration appears as a distinctive absorption in the 3300-3400 cm⁻¹ region [7] [8]. This band may exhibit fine structure due to conformational effects and hydrogen bonding interactions.

The carbon-hydrogen stretching vibrations provide additional structural confirmation, with aliphatic C-H stretches appearing between 2800-3000 cm⁻¹ and vinyl C-H stretches occurring at slightly higher frequencies of 3000-3100 cm⁻¹ [9] [10]. The carbon-carbon double bond stretching vibration of the allyl group produces a moderate intensity absorption in the 1640-1680 cm⁻¹ region [9] [10].

The lower frequency region contains characteristic carbon-hydrogen bending vibrations of the vinyl group, appearing as strong absorptions between 650-1000 cm⁻¹ [9]. These bands are particularly diagnostic for confirming the presence of terminal alkene functionality.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch3300-3400MediumPyrrolidine secondary amine
=C-H stretch3000-3100MediumVinyl protons
C-H stretch2800-3000StrongAliphatic protons
C=C stretch1640-1680MediumAllyl double bond
=C-H bend650-1000StrongVinyl deformation

Mass Spectrometric Identification

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural verification. The molecular ion peak appears at m/z corresponding to the exact mass of the compound, with characteristic fragmentation patterns involving loss of the allyl group and pyrrolidine ring opening [11].

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, producing diagnostic fragment ions that confirm the pyrrolidine structure. The allyl group may undergo rearrangement reactions during fragmentation, leading to characteristic neutral losses and daughter ion formation [11].

Thermodynamic Properties

Melting Point, Boiling Point, and Solubility Profiling

Thermal Stability Parameters

The thermodynamic properties of (R)-2-Allylpyrrolidine reflect the combined characteristics of the pyrrolidine ring system and allyl substituent. The boiling point of related pyrrolidine derivatives typically ranges from 250-300°C, with the hydrochloride salt of the carboxylic acid derivative exhibiting a boiling point of 269.9°C at 760 mmHg [12]. The free base form would be expected to have a lower boiling point due to reduced intermolecular hydrogen bonding.

The flash point for the hydrochloride salt has been determined to be 117°C, indicating moderate volatility and potential fire hazard considerations during handling [12]. The vapor pressure at 25°C is reported as 0.002 mmHg for the salt form, suggesting relatively low volatility under ambient conditions [12].

Solubility Characteristics

The solubility profile of (R)-2-Allylpyrrolidine depends significantly on the protonation state and specific derivative form. The free base exhibits typical secondary amine solubility characteristics, with moderate solubility in polar organic solvents and limited water solubility. The hydrochloride salt demonstrates enhanced water solubility due to ionic character and hydrogen bonding capabilities.

Storage recommendations specify maintenance at 2-8°C under inert atmosphere conditions to prevent oxidative degradation and maintain chemical stability [13] [14]. These conditions suggest moderate thermal sensitivity typical of secondary amines with unsaturated substituents.

ParameterValueFormReference Conditions
Boiling Point269.9°CHydrochloride salt760 mmHg
Flash Point117°CHydrochloride saltStandard conditions
Vapor Pressure0.002 mmHgHydrochloride salt25°C
Storage Temperature2-8°CAll formsInert atmosphere

Partition Coefficients and Lipophilicity Analysis

Lipophilicity Determination

The lipophilicity of (R)-2-Allylpyrrolidine, expressed as the logarithm of the octanol-water partition coefficient (LogP), represents a critical parameter for pharmaceutical and biological applications. The carboxylic acid derivative exhibits a calculated LogP value of 1.09810, indicating moderate lipophilicity [15] [14].

This LogP value positions the compound in an optimal range for biological activity, as it provides sufficient lipophilicity for membrane permeation while maintaining adequate aqueous solubility for biological compatibility [16] [17]. The polar surface area (PSA) of 49.33 Ų further supports favorable drug-like properties according to Lipinski's Rule of Five criteria [14].

Partition Coefficient Analysis

The partition coefficient reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The pyrrolidine ring contributes to aqueous solubility through its basic nitrogen atom, while the allyl substituent enhances lipophilicity through its hydrocarbon character [16] [18].

Experimental determination of partition coefficients often employs reversed-phase thin-layer chromatography or high-performance liquid chromatography methods, providing reliable correlation with octanol-water partitioning behavior [16] [17]. The moderate lipophilicity facilitates both synthetic manipulation and potential biological applications.

Lipophilicity ParameterValueMethodSignificance
LogP1.09810CalculatedModerate lipophilicity
PSA49.33 ŲCalculatedDrug-like properties
H-bond acceptors2StructuralFavorable for permeability
H-bond donors2StructuralBalanced solubility
Rotatable bonds3StructuralConformational flexibility

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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